molecular formula C14H10F3NO4 B8089400 5-Cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylic acid

5-Cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylic acid

Cat. No.: B8089400
M. Wt: 313.23 g/mol
InChI Key: OGQCHFZTRPZSKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Sodium azide in DMF.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing inflammation and pain . Additionally, it can interact with DNA and RNA, affecting cellular processes and exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: A five-membered heterocyclic compound with one oxygen and one nitrogen atom.

    Trifluoromethylphenyl derivatives: Compounds containing a trifluoromethyl group attached to a phenyl ring.

    Cyclopropyl derivatives: Compounds containing a cyclopropyl group.

Uniqueness

5-Cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethoxy group enhances its lipophilicity and metabolic stability, while the isoxazole ring contributes to its diverse biological activities .

Properties

IUPAC Name

5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO4/c15-14(16,17)21-9-4-2-1-3-8(9)11-10(13(19)20)12(22-18-11)7-5-6-7/h1-4,7H,5-6H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGQCHFZTRPZSKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=NO2)C3=CC=CC=C3OC(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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